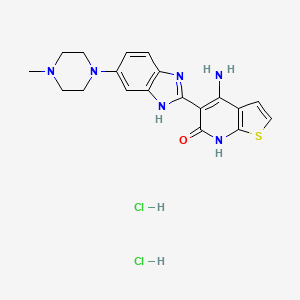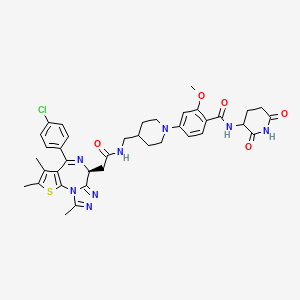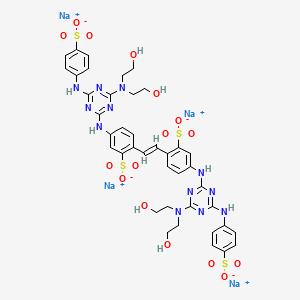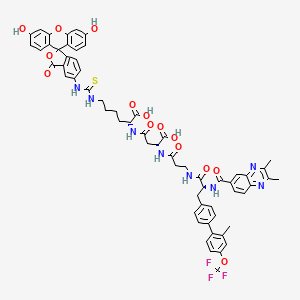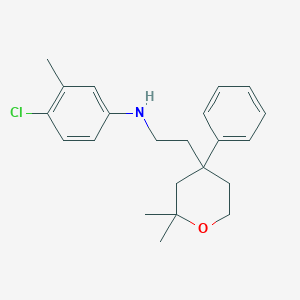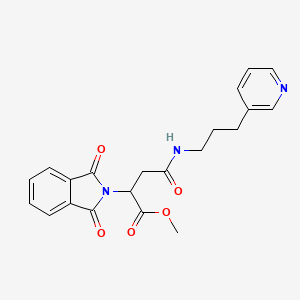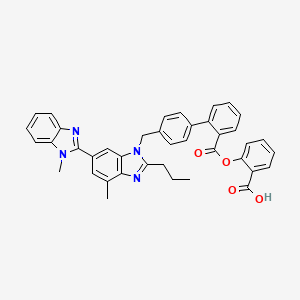
Glut1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glut1-IN-3 is a compound known for its inhibitory effects on the glucose transporter 1 (GLUT1). GLUT1 is a member of the major facilitator superfamily and plays a crucial role in glucose uptake in cells. The inhibition of GLUT1 is of significant interest in cancer research, as many cancer cells exhibit increased glucose uptake to support their rapid growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glut1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediates: Initial steps often involve the preparation of intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification processes.
化学反応の分析
Types of Reactions
Glut1-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Glut1-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glucose transport mechanisms and to develop new inhibitors.
Biology: Helps in understanding the role of glucose transporters in cellular metabolism and signaling.
Medicine: Investigated for its potential in cancer therapy, as inhibiting GLUT1 can reduce glucose uptake in cancer cells, potentially slowing their growth.
Industry: Could be used in the development of diagnostic tools and therapeutic agents targeting glucose transporters.
作用機序
Glut1-IN-3 exerts its effects by binding to the GLUT1 transporter, thereby inhibiting its function. This inhibition prevents glucose from entering the cells, which is particularly effective in cancer cells that rely heavily on glucose for energy. The molecular targets include specific binding sites on the GLUT1 protein, and the pathways involved are primarily related to glucose metabolism and cellular energy production.
類似化合物との比較
Similar Compounds
Glut1-IN-1: Another inhibitor of GLUT1, but with different binding affinities and specificities.
Glut1-IN-2: Similar in function but may have different pharmacokinetic properties.
Uniqueness
Glut1-IN-3 is unique due to its specific binding affinity and inhibitory potency against GLUT1. It may also have distinct pharmacokinetic and pharmacodynamic profiles compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
特性
分子式 |
C20H26N2O10SSe |
|---|---|
分子量 |
565.5 g/mol |
IUPAC名 |
[(1S,2R,3S,4R,5R)-2,3,4-triacetyloxy-5-(3-amino-4-sulfamoylphenyl)selanylcyclohexyl] acetate |
InChI |
InChI=1S/C20H26N2O10SSe/c1-9(23)29-15-8-17(34-13-5-6-16(14(21)7-13)33(22,27)28)19(31-11(3)25)20(32-12(4)26)18(15)30-10(2)24/h5-7,15,17-20H,8,21H2,1-4H3,(H2,22,27,28)/t15-,17+,18+,19-,20-/m0/s1 |
InChIキー |
HLVUZQBVCDDOFP-VRCPBSEVSA-N |
異性体SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
正規SMILES |
CC(=O)OC1CC(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)[Se]C2=CC(=C(C=C2)S(=O)(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


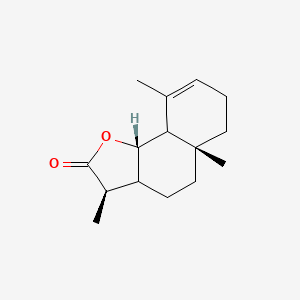


![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
